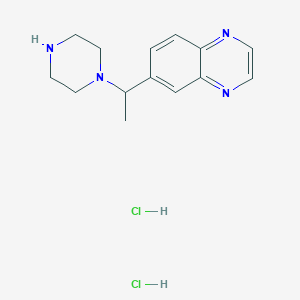
Ethyl 5-bromo-2,3-difluoro-4-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-bromo-2,3-difluoro-4-methylbenzoate is an organic compound with the molecular formula C10H9BrF2O2. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, and methyl groups, and the carboxylic acid group is esterified with ethanol. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-2,3-difluoro-4-methylbenzoate typically involves the esterification of 5-bromo-2,3-difluoro-4-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available precursors. The process includes halogenation, fluorination, and esterification steps, each optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization ensures the efficient production of the compound on a large scale.
化学反应分析
Types of Reactions
Ethyl 5-bromo-2,3-difluoro-4-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Aromatic Substitution: The methyl and ester groups activate the benzene ring towards electrophilic substitution reactions, allowing for further functionalization.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperature conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include 5-azido-2,3-difluoro-4-methylbenzoate or 5-thio-2,3-difluoro-4-methylbenzoate.
Electrophilic Aromatic Substitution: Products include nitro or sulfonic acid derivatives of the original compound.
Reduction: The major product is 5-bromo-2,3-difluoro-4-methylbenzyl alcohol.
科学研究应用
Ethyl 5-bromo-2,3-difluoro-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Ethyl 5-bromo-2,3-difluoro-4-methylbenzoate involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms enhance the compound’s ability to form strong interactions with biological macromolecules, potentially leading to inhibition or activation of specific pathways. The ester group allows for easy modification, enabling the design of derivatives with improved efficacy and selectivity.
相似化合物的比较
Similar Compounds
Ethyl 5-bromo-2,3-difluoro-4-methoxybenzoate: Similar structure but with a methoxy group instead of a methyl group.
Ethyl 5-chloro-2,3-difluoro-4-methylbenzoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 5-bromo-2,3-difluoro-4-ethylbenzoate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
Ethyl 5-bromo-2,3-difluoro-4-methylbenzoate is unique due to the combination of bromine, fluorine, and methyl substituents on the benzene ring, which imparts distinct chemical and physical properties. The presence of both electron-withdrawing (bromine and fluorine) and electron-donating (methyl) groups creates a unique electronic environment, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
属性
分子式 |
C10H9BrF2O2 |
|---|---|
分子量 |
279.08 g/mol |
IUPAC 名称 |
ethyl 5-bromo-2,3-difluoro-4-methylbenzoate |
InChI |
InChI=1S/C10H9BrF2O2/c1-3-15-10(14)6-4-7(11)5(2)8(12)9(6)13/h4H,3H2,1-2H3 |
InChI 键 |
CULZBOSEDZXYJO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=C(C(=C1F)F)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Benzyloxy)-3-methoxyphenyl]cyclopropanecarbonitrile](/img/structure/B14040028.png)
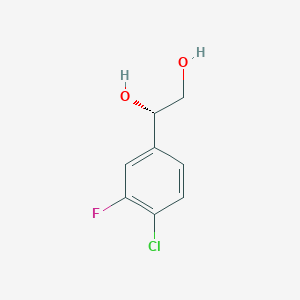


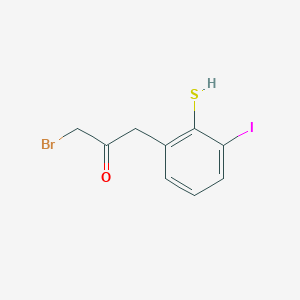

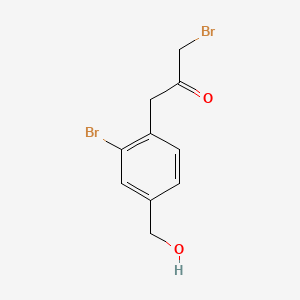
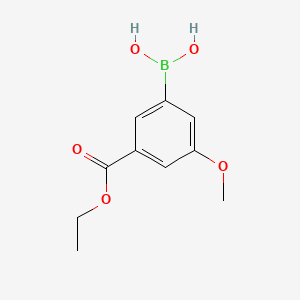
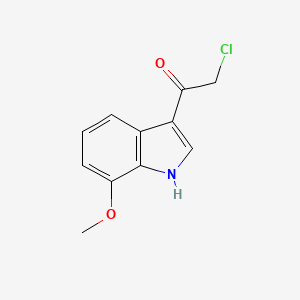
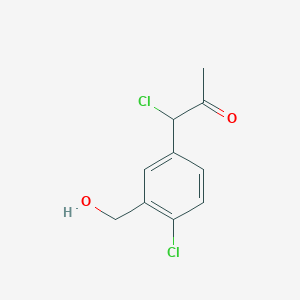

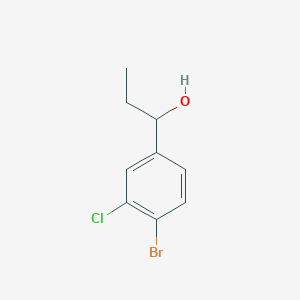
![4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B14040110.png)
